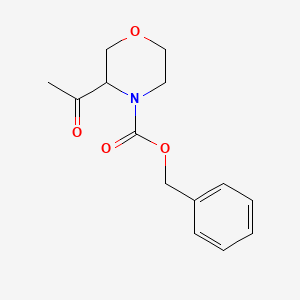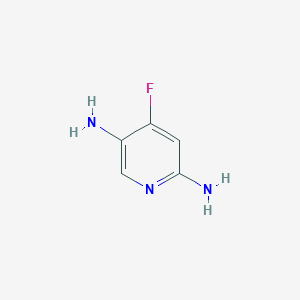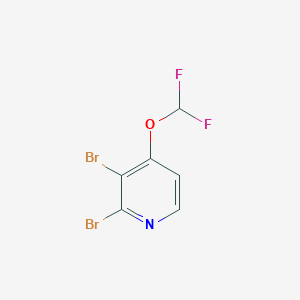
2,3-Dibromo-4-(difluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3Br2F2NO It is a pyridine derivative characterized by the presence of two bromine atoms and a difluoromethoxy group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-(difluoromethoxy)pyridine typically involves multiple steps. One common method includes the following steps:
Bromination of Pyridine: Pyridine is first brominated to form 2,3-dibromopyridine.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a reaction with difluoromethyl ether under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to achieve efficient synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2,3-Dibromo-4-(difluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dibromo-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of bromine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 2,3-Dibromo-4-(trifluoromethoxy)pyridine
- 2,5-Dibromo-3-(difluoromethoxy)pyridine
- 4-Bromo-2-(difluoromethoxy)pyridine
Comparison: 2,3-Dibromo-4-(difluoromethoxy)pyridine is unique due to the specific positioning of the bromine and difluoromethoxy groups on the pyridine ring. This positioning can affect the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the difluoromethoxy group can enhance the compound’s stability and influence its interactions with other molecules.
特性
分子式 |
C6H3Br2F2NO |
|---|---|
分子量 |
302.90 g/mol |
IUPAC名 |
2,3-dibromo-4-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3Br2F2NO/c7-4-3(12-6(9)10)1-2-11-5(4)8/h1-2,6H |
InChIキー |
FTNXICWAVMNCNO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1OC(F)F)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


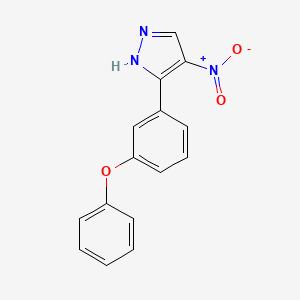

![Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol](/img/structure/B11776923.png)

![(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11776943.png)
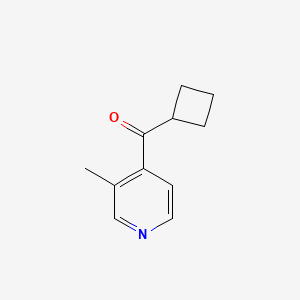
![2-(Aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11776954.png)
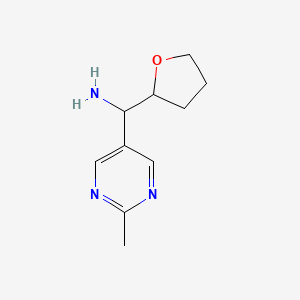
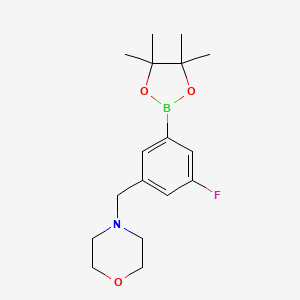
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11776964.png)

